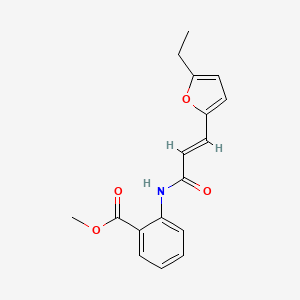

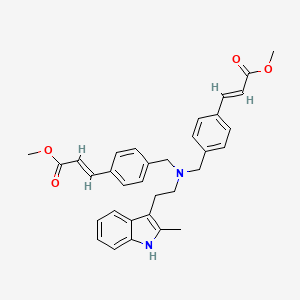

N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the difunctionalization of triazoles with trifluoromethyl-β-diketones . This process involves a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diktetones in the presence of NBS . This protocol offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .Scientific Research Applications

Alzheimer Disease Research

One significant application of related compounds is in Alzheimer's disease research. A derivative, [18F]FDDNP, has been used with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's patients. This technique aids in diagnosing Alzheimer's and monitoring response to treatments (Shoghi-Jadid et al., 2002).

Electron Transport in Organic Compounds

The compound's derivatives have shown potential in electron transport. Naphthylamine-based hole transporters, including derivatives of the mentioned compound, display significant electron mobility, useful in organic light-emitting diodes and related applications (Tse et al., 2006).

Supramolecular Aggregation and Fluorescence

N-Phenylmaleimide derivatives, related to the compound , have been studied for their chiroptical and fluorescent properties upon complexation with metal ions. These findings have implications in materials science, particularly in developing responsive materials (Xi et al., 2008).

Cognitive Enhancement Research

Derivatives have been explored for cognitive enhancement, particularly in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice, highlighting potential therapeutic applications (Ono et al., 1995).

Antimicrobial Applications

In a study exploring antimicrobial properties, synthesized thiourea derivatives, related to the compound, were tested against various bacteria and fungi. These studies contribute to the development of new antimicrobial agents (Ahyak et al., 2016).

NK1 Receptor Antagonist Research

In pharmaceutical research, similar derivatives have been identified as antagonists at the substance P (NK1) receptor, suggesting potential applications in developing treatments for conditions modulated by this receptor (Macleod et al., 1994).

properties

IUPAC Name |

N-[2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24F3N3O2S/c31-30(32,33)24-10-4-5-11-25(24)35-28(37)19-39-27-18-36(26-12-6-3-9-23(26)27)16-15-34-29(38)22-14-13-20-7-1-2-8-21(20)17-22/h1-14,17-18H,15-16,19H2,(H,34,38)(H,35,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZIFGLQPFXAGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC(=O)NC5=CC=CC=C5C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)

![3-Benzyl-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2972214.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2972221.png)

![ethyl 2-(2-((5-(4-(tert-butyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2972223.png)

![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-thiazol-2-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2972224.png)

![7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2972225.png)

![2-Cyano-N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2972231.png)